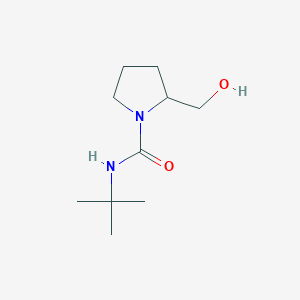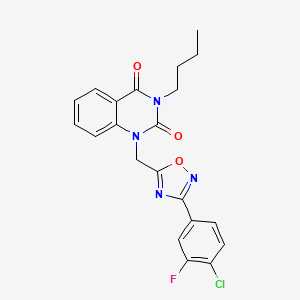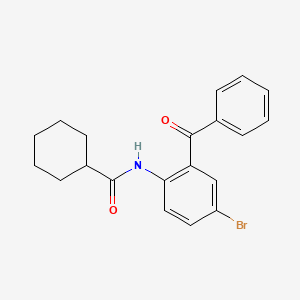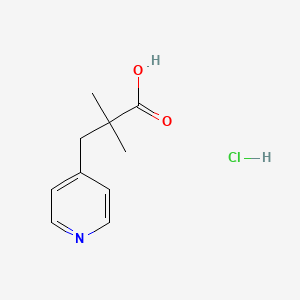
2,2-Dimethyl-3-(pyridin-4-yl)propanoic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyl-3-(pyridin-4-yl)propanoic acid hydrochloride is an organic compound with a molecular formula of C10H14ClNO2 It is a derivative of propanoic acid, featuring a pyridine ring substituted at the 4-position and a dimethyl group at the 2-position
Wissenschaftliche Forschungsanwendungen
2,2-Dimethyl-3-(pyridin-4-yl)propanoic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to biologically active compounds.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
Target of Action
Similar compounds such as 3-pyridinepropionic acid have been used as ligands to make coordination polymers . They have also been used as bidentate chelating agents for the chelation of rare-earth ions, Eu 3+ and Tb 3+ for the fluorescence enhancement in sol-gels .
Mode of Action
Based on the properties of similar compounds, it may interact with its targets through the formation of coordination polymers or through chelation of certain ions .
Biochemical Pathways
Similar compounds have been involved in the formation of coordination polymers and the chelation of rare-earth ions .
Result of Action
Similar compounds have been known to enhance fluorescence in sol-gels through the chelation of rare-earth ions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-(pyridin-4-yl)propanoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-pyridinecarboxaldehyde and isobutyric acid.
Condensation Reaction: The 4-pyridinecarboxaldehyde undergoes a condensation reaction with isobutyric acid in the presence of a suitable catalyst, such as piperidine, to form the intermediate 2,2-dimethyl-3-(pyridin-4-yl)propanoic acid.
Hydrochloride Formation: The final step involves the conversion of the free acid to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dimethyl-3-(pyridin-4-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Formation of 2,2-dimethyl-3-(pyridin-4-yl)propanoic acid derivatives.
Reduction: Formation of 2,2-dimethyl-3-(piperidin-4-yl)propanoic acid derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Pyridinepropionic acid: Similar structure but lacks the dimethyl substitution.
2,2-Dimethyl-3-(pyridin-3-yl)propanoic acid: Similar structure but with the pyridine ring substituted at the 3-position.
Uniqueness
2,2-Dimethyl-3-(pyridin-4-yl)propanoic acid hydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the dimethyl group at the 2-position provides steric hindrance, affecting the compound’s interaction with molecular targets and its overall stability.
Eigenschaften
IUPAC Name |
2,2-dimethyl-3-pyridin-4-ylpropanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-10(2,9(12)13)7-8-3-5-11-6-4-8;/h3-6H,7H2,1-2H3,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWJCNHLWQFIMRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=NC=C1)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(6-methoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B3008639.png)

![N-benzyl-3-methyl-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B3008645.png)
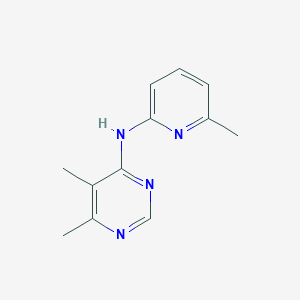
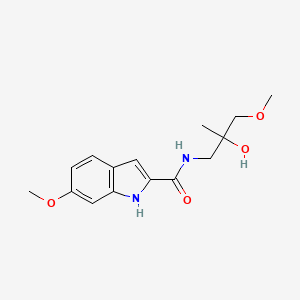
![2-bromo-5-methoxy-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B3008652.png)
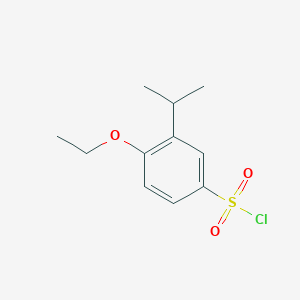
![6-Cyclopropyl-2-[1-(4-methylbenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B3008655.png)

![3-amino-2-methyl-6-propylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3008658.png)
